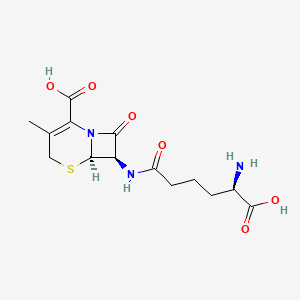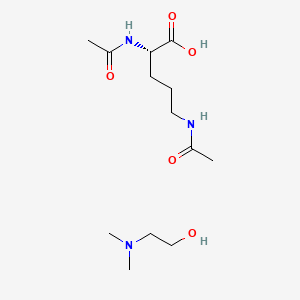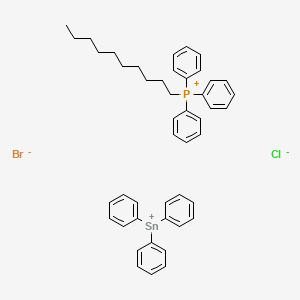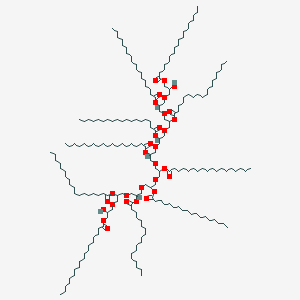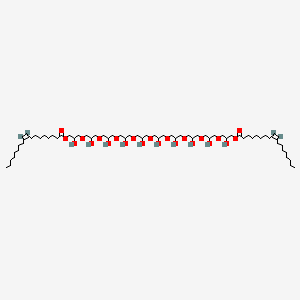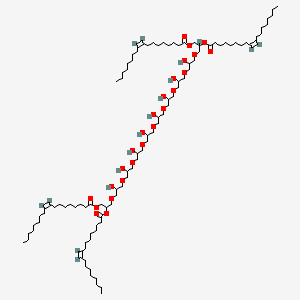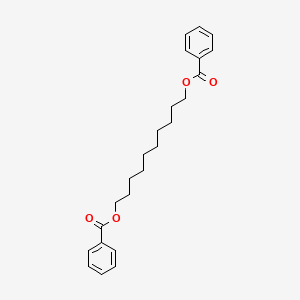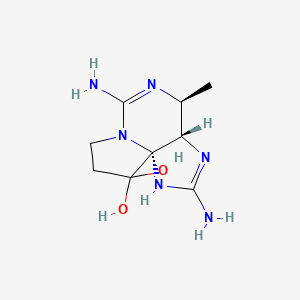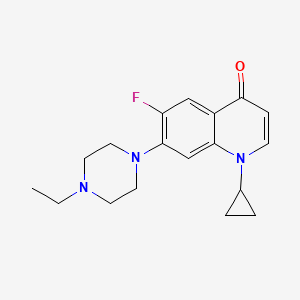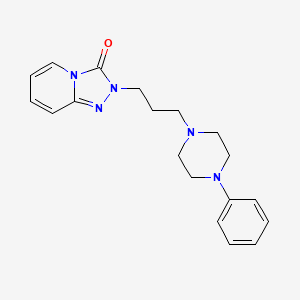
STING-Agonist-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STING agonist-4 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by recognizing cytosolic DNA and triggering the production of type I interferons and other cytokines. STING agonist-4 has shown promise in preclinical studies as a potential therapeutic agent for cancer and infectious diseases by enhancing the body’s immune response against tumors and pathogens .
Wissenschaftliche Forschungsanwendungen
STING agonist-4 has a wide range of scientific research applications, including:
Cancer Immunotherapy: It is used to enhance the immune response against tumors by activating the STING pathway, leading to increased production of type I interferons and other cytokines that promote anti-tumor immunity
Infectious Diseases: The compound is being investigated for its potential to boost the immune response against viral and bacterial infections by enhancing the body’s innate immune defenses.
Vaccine Adjuvants: STING agonist-4 is being explored as an adjuvant to improve the efficacy of vaccines by enhancing the immune response to the vaccine antigens.
Autoimmune Diseases: Research is ongoing to understand the role of STING agonist-4 in modulating the immune response in autoimmune diseases, with the aim of developing new therapeutic strategies.
Wirkmechanismus
STING agonist-4 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that activates downstream signaling pathways, including the TBK1-IRF3 and NF-κB pathways. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which enhance the immune response against tumors and pathogens .
Zukünftige Richtungen
STING agonists, including STING agonist-4, are a new class of agents that activate the immune response to improve tumor control . A wide range of preclinical experiments, translational data, and ongoing clinical trials support the therapeutic use of STING agonists in patients . Trials to determine optimal drug combinations and novel delivery mechanisms are continuing in development .
Biochemische Analyse
Biochemical Properties
STING Agonist-4 interacts with several enzymes and proteins in biochemical reactions. It aims to activate STING, with cyclic dinucleotides (CDNs) being the most common . The agonists aim to activate STING, while the inhibitors aim to block the enzymatic activity or DNA binding ability of cGAS .
Cellular Effects
STING Agonist-4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, STING Agonist-4 can induce the expression of PD-L1 on the surface of tumor cells, thereby inhibiting specific killing of tumor antigens .
Molecular Mechanism
The molecular mechanism of STING Agonist-4 involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates the endoplasmic reticulum adaptor STING, leading to the activation of kinases TBK1 and IRF3 that induce interferon production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of STING Agonist-4 change over time. It has shown modest efficacy in early phase trials and revealed new mechanistic and technical challenges . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of STING Agonist-4 vary with different dosages in animal models . A single intranasal dose of STING Agonist-4 has shown to protect against pathogenic strains of SARS-CoV-2 in hamsters
Metabolic Pathways
STING Agonist-4 is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways . The effects of STING Agonist-4 on metabolic flux or metabolite levels are still being studied.
Transport and Distribution
STING Agonist-4 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of STING Agonist-4 and its effects on activity or function are significant. STING is localized on the endoplasmic reticulum where it is positioned to bind CDNs present in the cytosol . Upon binding, STING oligomerizes and recruits TBK1, ultimately leading to activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-4 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials, which are subjected to a series of chemical reactions to form the core structure of the compound.
Formation of the Core Structure: The core structure is formed through a series of condensation and cyclization reactions under controlled conditions, such as specific temperatures and pH levels.
Functionalization: The core structure is then functionalized by introducing various functional groups through substitution reactions. This step often requires the use of catalysts and specific reagents to achieve the desired modifications.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound suitable for further use
Industrial Production Methods
In an industrial setting, the production of STING agonist-4 involves scaling up the synthetic routes described above. This requires optimization of reaction conditions to ensure high yield and purity. Industrial production also involves stringent quality control measures to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
STING agonist-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially enhancing its stability and efficacy.
Substitution: Substitution reactions are used to introduce or replace functional groups on the core structure, allowing for the fine-tuning of its properties
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Catalysts: Catalysts like palladium on carbon and platinum oxide are used to facilitate various reactions.
Solvents: Solvents such as dimethyl sulfoxide and acetonitrile are commonly used to dissolve the reactants and control the reaction environment
Major Products
The major products formed from these reactions include various derivatives of STING agonist-4 with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent and stable forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclic Dinucleotides: Compounds such as cyclic GMP-AMP (cGAMP) are natural STING agonists that activate the STING pathway by binding to the same site as STING agonist-4
Non-Cyclic Dinucleotides: Synthetic compounds like dimeric amidobenzimidazole (diABZI) are also STING agonists that have shown promise in preclinical studies
Uniqueness of STING Agonist-4
STING agonist-4 is unique in its structure and mechanism of action compared to other STING agonists. It has been designed to have higher potency and specificity for the STING protein, leading to a more robust activation of the STING pathway.
Eigenschaften
IUPAC Name |
1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZSAXDKFXTSGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

